2-(2,4-dibromophenoxy)-N-(4-methoxybenzyl)propanamide
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Overview
Description
2-(2,4-dibromophenoxy)-N-(4-methoxybenzyl)propanamide is a synthetic organic compound characterized by the presence of bromine atoms and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromophenoxy)-N-(4-methoxybenzyl)propanamide typically involves the reaction of 2,4-dibromophenol with 4-methoxybenzylamine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dibromophenoxy)-N-(4-methoxybenzyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
2-(2,4-dibromophenoxy)-N-(4-methoxybenzyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dibromophenoxy)-N-(4-methoxybenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2,4-dibromophenol: A precursor in the synthesis of 2-(2,4-dibromophenoxy)-N-(4-methoxybenzyl)propanamide.
4-methoxybenzylamine: Another precursor used in the synthesis.
2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both bromine atoms and methoxy groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C17H17Br2NO3 |
---|---|
Molecular Weight |
443.1 g/mol |
IUPAC Name |
2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C17H17Br2NO3/c1-11(23-16-8-5-13(18)9-15(16)19)17(21)20-10-12-3-6-14(22-2)7-4-12/h3-9,11H,10H2,1-2H3,(H,20,21) |
InChI Key |
PHWUIOBQZZQHNB-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC=C(C=C1)OC)OC2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)OC)OC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
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